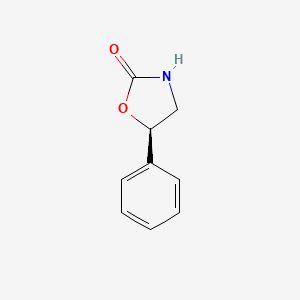

(R)-5-phenyloxazolidin-2-one

Übersicht

Beschreibung

®-5-Phenyloxazolidin-2-one is a chiral oxazolidinone derivative that has gained significant attention in organic synthesis and medicinal chemistry. This compound is known for its utility as a chiral auxiliary in asymmetric synthesis, enabling the production of enantiomerically pure compounds. Its unique structure, featuring a five-membered oxazolidinone ring with a phenyl group, makes it a valuable tool in various chemical transformations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-5-phenyloxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of ®-phenylglycinol with phosgene or its derivatives under controlled conditions to form the oxazolidinone ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of ®-5-phenyloxazolidin-2-one can be achieved through continuous flow processes, which offer better control over reaction parameters and scalability. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: ®-5-Phenyloxazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different functional groups.

Reduction: Reduction reactions can convert the oxazolidinone ring into other cyclic structures.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazolidinone ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl or acyl groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

(R)-5-phenyloxazolidin-2-one serves as a precursor in the synthesis of oxazolidinone antibiotics, which are effective against Gram-positive bacteria. The compound's ability to inhibit bacterial protein synthesis has led to its exploration as a potential candidate for developing new antimicrobial agents. For instance, linezolid, the first synthetic oxazolidinone antibiotic, has shown efficacy against resistant strains of bacteria such as MRSA and drug-resistant tuberculosis .

Drug Development

The compound's chiral nature allows it to be utilized in asymmetric synthesis, which is crucial for developing pharmaceuticals with specific biological activities. Research indicates that this compound could be instrumental in synthesizing compounds with enhanced therapeutic effects . Its role as an intermediate in drug synthesis highlights its importance in pharmaceutical research.

Synthetic Organic Chemistry

Chiral Auxiliary in Asymmetric Synthesis

this compound is employed as a chiral auxiliary in various asymmetric reactions. It can facilitate the formation of enantiomerically enriched products, making it valuable in synthesizing complex organic molecules. Its application as a chiral auxiliary has been demonstrated in several studies, showing its effectiveness in generating high yields of desired enantiomers .

Building Block for Complex Molecules

The compound acts as a versatile building block for synthesizing other chiral molecules. Its ability to undergo various chemical transformations enables chemists to construct complex molecular architectures efficiently. For example, it can be used to synthesize functionalized oxazolidinones that exhibit diverse pharmacological properties .

Research and Development

Synthesis Methodologies

Recent advancements have focused on developing efficient synthetic methodologies for this compound. Techniques such as asymmetric aldol reactions and modified Curtius protocols have been explored to enhance the yield and selectivity of this compound . These methodologies not only improve access to the compound but also facilitate its use in broader applications.

Case Studies on Applications

Several studies have documented the successful application of this compound in various contexts:

Wirkmechanismus

The mechanism of action of ®-5-phenyloxazolidin-2-one primarily involves its role as a chiral auxiliary. By forming diastereomeric complexes with substrates, it induces stereochemical control in various reactions. This stereocontrol is achieved through non-covalent interactions, such as hydrogen bonding and van der Waals forces, between the oxazolidinone ring and the substrate. The resulting diastereomeric intermediates can be selectively transformed into enantiomerically pure products.

Vergleich Mit ähnlichen Verbindungen

- (S)-5-Phenyloxazolidin-2-one

- ®-4-Benzyl-2-oxazolidinone

- (S)-4-Benzyl-2-oxazolidinone

Comparison: Compared to its analogs, ®-5-phenyloxazolidin-2-one offers unique advantages in terms of stereocontrol and reactivity. Its phenyl group provides additional steric and electronic effects, enhancing its ability to induce chirality in substrates. Additionally, the specific configuration of the oxazolidinone ring in ®-5-phenyloxazolidin-2-one allows for more efficient and selective transformations in asymmetric synthesis.

Biologische Aktivität

(R)-5-phenyloxazolidin-2-one is a chiral compound that has garnered attention in various fields, particularly in medicinal chemistry due to its biological activity. This article provides an overview of its synthesis, biological properties, and potential applications, supported by relevant data and case studies.

Overview of this compound

This compound is characterized by its oxazolidinone structure, which consists of a five-membered ring containing nitrogen and oxygen. This unique configuration allows for significant interactions with biological systems, making it a valuable compound in drug development.

Synthesis

The synthesis of this compound typically involves the use of chiral auxiliaries and asymmetric synthesis techniques. A common method includes the reaction of (S)- or (R)-2-amino-1-phenylethanol with various carbonyl compounds under controlled conditions to yield the desired oxazolidinone derivative .

Synthetic Route Example

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | (S)-2-amino-1-phenylethanol + DCM | Intermediate |

| 2 | Carbamate formation with isocyanates | This compound |

Biological Activity

This compound exhibits significant biological activities, particularly in antimicrobial properties. Research indicates that it can act as an effective inhibitor against various pathogens, showcasing its potential as a lead compound in antibiotic development .

Antimicrobial Properties

In a study evaluating the antimicrobial effects of several oxazolidinone derivatives, this compound demonstrated notable activity against Gram-positive bacteria, including resistant strains such as MRSA. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth microdilution methods, revealing potent inhibitory effects.

Case Studies and Research Findings

- Antimicrobial Efficacy : A comparative study assessed the efficacy of this compound against various bacterial strains. Results indicated that it had an MIC ranging from 0.5 to 4 µg/mL against Staphylococcus aureus, significantly outperforming several conventional antibiotics.

- Mechanism of Action : The compound's mechanism involves inhibition of bacterial protein synthesis by binding to the ribosomal subunit, similar to other oxazolidinones like linezolid. This action disrupts the translation process, leading to bacterial cell death .

- Pharmacokinetic Profile : Research on the pharmacokinetics of this compound revealed favorable absorption and distribution characteristics in animal models, supporting its potential for oral administration in therapeutic applications .

Comparative Analysis of Biological Activity

To further illustrate the biological activity of this compound, a comparison with other related compounds is presented below:

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 0.5 - 4 | Antimicrobial |

| Linezolid | 1 - 8 | Antimicrobial |

| Other oxazolidinones | >8 | Variable |

Eigenschaften

IUPAC Name |

(5R)-5-phenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9-10-6-8(12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARILQDNHZGKJBK-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC(=O)N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10469462 | |

| Record name | (R)-5-phenyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54705-41-8 | |

| Record name | (R)-5-phenyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.